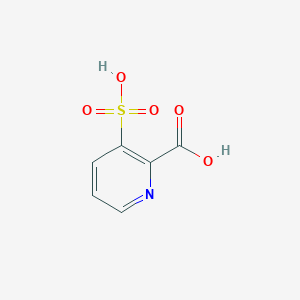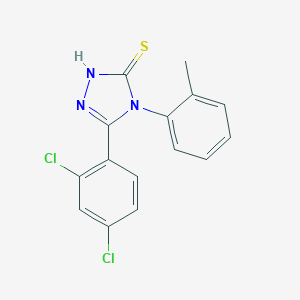
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, commonly known as DTT, is a chemical compound with a molecular formula of C14H10Cl2N2S. It is a potent antioxidant and reducing agent, widely used in biochemical research applications due to its ability to protect proteins from oxidation and reduce disulfide bonds.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the condensation of 2,4-dichlorobenzaldehyde with 2-methylphenylhydrazine to form 5-(2,4-dichlorophenyl)-2-methylphenylhydrazone, which is then cyclized with thiourea to obtain the target compound.
Starting Materials
2,4-dichlorobenzaldehyde, 2-methylphenylhydrazine, thiourea, sodium hydroxide, ethanol, wate
Reaction
Step 1: Dissolve 2,4-dichlorobenzaldehyde (1.0 equiv) and 2-methylphenylhydrazine (1.2 equiv) in ethanol and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 2 hours to form 5-(2,4-dichlorophenyl)-2-methylphenylhydrazone., Step 2: Add thiourea (1.2 equiv) to the reaction mixture and continue stirring at room temperature for 4 hours to cyclize the hydrazone to form 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol., Step 3: Filter the reaction mixture and wash the solid with water to obtain the crude product. Purify the product by recrystallization from ethanol to obtain the pure compound.
Aplicaciones Científicas De Investigación
DTT is widely used in biochemical research applications due to its ability to protect proteins from oxidation and reduce disulfide bonds. It is commonly used to reduce disulfide bonds in proteins prior to performing gel electrophoresis, as well as to protect proteins from oxidation during protein purification and storage. DTT is also used in the study of protein folding and structure, as well as in the synthesis of peptides and other biochemical compounds.
Mecanismo De Acción
DTT acts as a reducing agent by donating electrons to disulfide bonds in proteins, which breaks the bonds and reduces the protein to its thiol form. This process can help to prevent protein aggregation and misfolding, and can also help to protect proteins from oxidation.
Efectos Bioquímicos Y Fisiológicos
DTT has been shown to have a number of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and improve insulin sensitivity. DTT has also been shown to have anti-cancer properties, as well as to improve the efficacy of certain cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTT has a number of advantages for lab experiments. It is a potent reducing agent, and is relatively inexpensive and easy to use. However, DTT can be toxic to cells at high concentrations, and can also interfere with certain assays and experiments.
Direcciones Futuras
There are a number of future directions for research on DTT. One area of interest is the development of new and more effective reducing agents for use in biochemical research. Another area of interest is the study of the potential health benefits of DTT, particularly in the areas of cancer prevention and treatment, and the treatment of other diseases such as diabetes and Alzheimer's disease. Finally, there is also interest in the development of new applications for DTT, such as in the synthesis of new biochemical compounds and materials.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-4-2-3-5-13(9)20-14(18-19-15(20)21)11-7-6-10(16)8-12(11)17/h2-8H,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIRTXDTOXJSCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354140 |
Source


|
| Record name | 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
93677-85-1 |
Source


|
| Record name | 5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)


![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
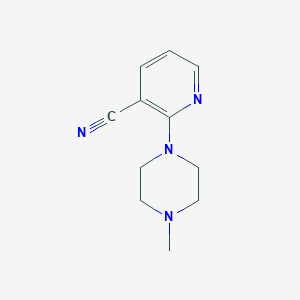
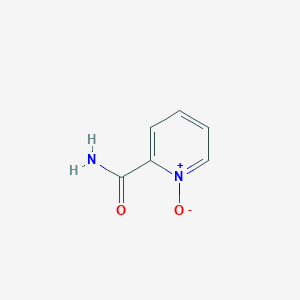
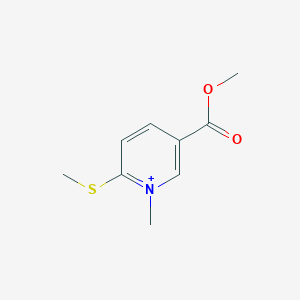

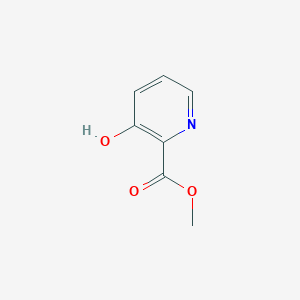

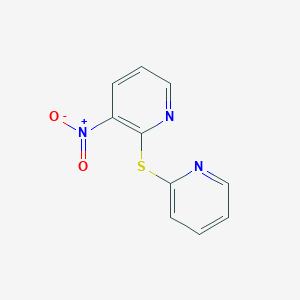
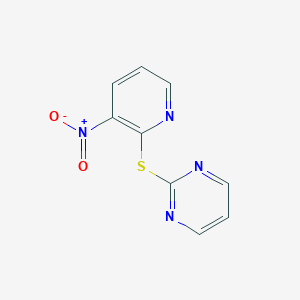
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
